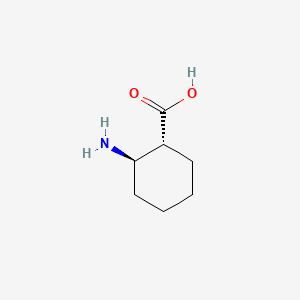

(1R,2R)-2-Aminocyclohexanecarboxylic Acid

Overview

Description

“(1R,2R)-2-Aminocyclohexanecarboxylic Acid” is a chiral compound that has been used in the synthesis of various chiral ligands . It is a non-racemic molecule .

Synthesis Analysis

The synthesis of “(1R,2R)-2-Aminocyclohexanecarboxylic Acid” involves a reaction catalyzed by TiCl4 and Hunig’s base DIPEA, resulting in the production of both Evans syn- and non-Evans anti-adducts in a 3:1 diastereomeric ratio with 85% combined yield . Diastereoselectivity control in the reaction is achieved using Lewis acid TiCl4 along with DIPEA .

Molecular Structure Analysis

The molecular structure of “(1R,2R)-2-Aminocyclohexanecarboxylic Acid” can be represented by the molecular formula C8H10O4 . The molecular weight of the compound is 170.16 g/mol .

Chemical Reactions Analysis

“(1R,2R)-2-Aminocyclohexanecarboxylic Acid” has been used in the synthesis of chiral ligands . It has also been used in the preparation of chiral tropocoronands which have potential utility in asymmetric catalysis .

Scientific Research Applications

Asymmetric Organocatalysis

(1R,2R)-2-Aminocyclohexanecarboxylic Acid: is utilized in the synthesis of bifunctional, noncovalent organocatalysts . These catalysts are crucial for enabling the simultaneous activation and coordination of both nucleophilic and electrophilic reactants, which is a cornerstone in asymmetric synthesis. The chiral nature of this compound allows for the development of enantioselective processes, a key aspect in the production of pharmaceuticals.

Synthesis of Chiral Ligands

The compound serves as a scaffold for the creation of chiral ligands . These ligands are essential for the synthesis of hemilabile bidentate substituted amide ligands, which have applications in various chemical reactions, including those that produce substances with high optical purity required for medicinal chemistry.

Nucleophilic Aromatic Substitution Reactions

It is involved in nucleophilic aromatic substitution reactions as a precursor . This reaction is fundamental in organic chemistry and is used to introduce amino groups into aromatic systems, which can lead to the synthesis of a wide range of complex molecules.

Derivatization of Amino Groups

(1R,2R)-2-Aminocyclohexanecarboxylic Acid: undergoes selective alkylation and acylation, leading to the formation of various derivatives . These derivatives are valuable in the design of new drugs and bioactive molecules.

Reduction of Aromatic Nitro Groups

The compound is used in the reduction of aromatic nitro groups to aromatic amino groups . This transformation is significant in the production of anilines, which are precursors to many pharmaceuticals and agrochemicals.

Sulfonation Reactions

Sulfonation of the primary aromatic amino group derived from (1R,2R)-2-Aminocyclohexanecarboxylic Acid is another application . Sulfonated compounds have various uses, including detergents, dyes, and as intermediates in the synthesis of more complex chemical entities.

Reductive Alkylation

The compound is also used in reductive alkylation processes . This method is employed to introduce alkyl groups into molecules, which can alter their chemical properties and lead to the development of new materials or pharmaceuticals.

Arylation

Finally, arylation of the primary aromatic amino group derived from this compound is a notable application . Arylated products have significant applications in the synthesis of complex organic molecules, which are often used in pharmaceuticals and materials science.

Mechanism of Action

Target of Action

It has been found to be used as a fluorescent label for proteins and nucleic acids, as well as an enzyme inhibitor and a probe for studying enzyme-substrate interactions .

Mode of Action

Given its use as an enzyme inhibitor, it likely interacts with its targets by binding to the active sites of enzymes, thereby preventing the enzymes from catalyzing their respective reactions .

Biochemical Pathways

Considering its role as an enzyme inhibitor, it can be inferred that it may affect the pathways in which these enzymes are involved .

Result of Action

Given its role as an enzyme inhibitor, it can be inferred that it may alter the normal functioning of the enzymes it targets, thereby affecting the cellular processes that these enzymes are involved in .

Future Directions

The addition of chiral molecules of “(1R,2R)-2-Aminocyclohexanecarboxylic Acid” could induce stronger chirality or undergo chiral signal inversion through intramolecular and intermolecular hydrogen bonding interaction between amino groups and carboxyl groups .

Relevant Papers

The relevant papers retrieved include a paper on the resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis . This paper describes an efficient protocol for the resolution of racemic 2-aminocyclohexanol derivatives, delivering both enantiomers with >99% enantiomeric excess (ee) by sequential .

properties

IUPAC Name |

(1R,2R)-2-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQHEVWOPJDAAX-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5691-19-0, 26685-83-6 | |

| Record name | trans-2-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5691-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26685-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Aminocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005691190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R)-2-Aminocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is (1R,2R)-2-Aminocyclohexanecarboxylic acid considered a good candidate for studying poly(β-amino acid) helix formation?

A1: Theoretical studies suggest that poly[(1R,2R)-2-aminocyclohexanecarboxylic acid] could form particularly stable helical structures []. This is due to the cyclic structure of the monomer, which likely restricts conformational freedom and favors specific helical arrangements. This predicted stability makes it an attractive target for experimental validation of the theoretical models.

Q2: How does (1R,2R)-2-Aminocyclohexanecarboxylic acid contribute to enantioselective epoxidation reactions?

A2: Research indicates that oligomers of (1R,2R)-2-aminocyclohexanecarboxylic acid, when attached to a solid support, can act as catalysts in the Juliá-Colonna epoxidation of chalcones []. The enantioselectivity arises from the inherent chirality of the (1R,2R)-2-aminocyclohexanecarboxylic acid units and their ability to form helical structures. These helices provide a chiral environment that allows for face-selective delivery of the hydroperoxide anion to the enone substrate, resulting in the preferential formation of one epoxide enantiomer over the other.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Anilinomethylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]acetic acid](/img/structure/B1224467.png)

![1-[(6-chloro-2-imidazo[1,2-a]pyridinyl)methyl]-3,4-dihydro-2H-quinoline](/img/structure/B1224472.png)

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B1224476.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-ethylphenoxy)-4-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1224477.png)

![5-[2-Methyl-1-(phenylmethyl)-6-(trifluoromethyl)-4-pyridinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1224483.png)

![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B1224484.png)

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide](/img/structure/B1224487.png)

![(E)-3-(4-fluorophenyl)-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B1224489.png)